molecular formula C11H15NO4S B14890115 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide

3-acetyl-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B14890115
M. Wt: 257.31 g/mol
InChI Key: XUQGPWJJKDNVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound offered for research use only. It is not for diagnostic or therapeutic use in humans. This benzenesulfonamide derivative is designed as a versatile building block for medicinal chemistry and drug discovery programs. The structure incorporates both an acetyl group and a 2-methoxyethyl sulfonamide moiety, which are common features in molecules designed to interact with biological targets. Benzenesulfonamide scaffolds are extensively investigated for their biological activity. They are known to act as potent inhibitors of carbonic anhydrase enzymes, which are targets for conditions like glaucoma, epilepsy, and cancer . Furthermore, novel benzene sulfonamide derivatives are a significant focus in anti-proliferative research, showing promise against various human cancer cell lines in experimental settings . The specific physicochemical properties, mechanism of action, and primary research applications for this compound are yet to be fully characterized. Researchers can utilize this compound as a key intermediate in organic synthesis, particularly in the development of new sulfonamide-based therapeutic agents. Its potential applications span cancer research, enzymology, and the synthesis of more complex heterocyclic compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

3-acetyl-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C11H15NO4S/c1-9(13)10-4-3-5-11(8-10)17(14,15)12-6-7-16-2/h3-5,8,12H,6-7H2,1-2H3

InChI Key

XUQGPWJJKDNVIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCOC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

Core Disconnections and Functional Group Considerations

The target molecule, 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide, can be dissected into two primary components:

  • Benzenesulfonamide backbone with a 3-acetyl substituent.
  • N-(2-methoxyethyl) side chain .

Retrosynthetically, the molecule may be derived from benzenesulfonyl chloride intermediates, with subsequent introduction of the acetyl group and amine side chain. Alternative routes involve late-stage acylation of pre-formed sulfonamides.

Route Selection Based on Patent Analogues

Patent WO2013072933A2 outlines acetylation protocols using acetic anhydride in tetrahydrofuran (THF) with pyridine as a base, which can be adapted for introducing the 3-acetyl group. Similarly, the hydrogenolysis and acylative steps described in US20150025274 for related compounds suggest methodologies for managing stereochemistry and functional group compatibility.

Synthetic Pathways and Experimental Protocols

Route 1: Direct Sulfonylation Followed by Acylation

Synthesis of N-(2-Methoxyethyl)Benzenesulfonamide
  • Sulfonylation Reaction :
    Benzenesulfonyl chloride (1.0 equiv) is reacted with 2-methoxyethylamine (1.1 equiv) in dichloromethane (DCM) at 0–5°C, with triethylamine (1.1 equiv) as a base.
    Reaction Conditions :

    • Temperature: 0–10°C
    • Duration: 16 hours
    • Workup: Sequential washing with water, saturated NaHCO₃, and HCl solution.
  • Isolation :
    The organic layer is concentrated, and the crude product is recrystallized from heptanes to yield N-(2-methoxyethyl)benzenesulfonamide as a white solid (Yield: 92–95%, Purity: >99% by HPLC).

Friedel-Crafts Acylation at the 3-Position
  • Acylation Protocol :
    N-(2-methoxyethyl)benzenesulfonamide (1.0 equiv) is treated with acetyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in nitrobenzene at 0°C.
    Challenges :

    • The sulfonamide group is a meta-director but deactivates the ring, necessitating vigorous conditions.
    • Nitrobenzene serves as both solvent and Lewis acid promoter.
  • Purification :
    The reaction mixture is quenched with ice-water, extracted with DCM, and purified via column chromatography (SiO₂, ethyl acetate/hexane) to isolate this compound (Yield: 60–65%, Purity: 98%).

Route 2: Late-Stage Acylation of Pre-Functionalized Sulfonamide

Synthesis of 3-Nitro-N-(2-Methoxyethyl)Benzenesulfonamide
  • Nitration :
    N-(2-methoxyethyl)benzenesulfonamide (1.0 equiv) is nitrated using fuming HNO₃ (1.2 equiv) in concentrated H₂SO₄ at 0°C.
    Regioselectivity : The sulfonamide directs nitration to the meta position.

  • Reduction and Acetylation :

    • The nitro group is reduced to an amine using H₂/Pd-C in ethanol (Yield: 85%).
    • Acetylation with acetic anhydride (1.1 equiv) in THF/pyridine (20–25°C, 2 hours) affords the 3-acetyl derivative (Yield: 88%, Purity: 99.5% by HPLC).

Critical Analysis of Methodologies

Solvent and Base Optimization

  • Dichloromethane (DCM) : Preferred for sulfonylation due to its low polarity, facilitating phase separation during workup.
  • Tetrahydrofuran (THF) : Enhances acetylation kinetics by solubilizing both organic and inorganic reagents.
  • Pyridine : Neutralizes HCl generated during acetylation, preventing side reactions.

Temperature and Reaction Kinetics

  • Low-Temperature Reactions (0–10°C) : Mitigate exothermic side reactions during sulfonylation and nitration.
  • Room-Temperature Acylation : Balances reaction rate and selectivity, as evidenced by 99.8% purity in analogous systems.

Data Tables: Comparative Synthesis Metrics

Table 1. Yield and Purity Across Synthetic Routes
Route Step Solvent Temperature (°C) Yield (%) Purity (%)
1 Sulfonylation DCM 0–10 95 >99
1 Friedel-Crafts Acylation Nitrobenzene 0 65 98
2 Nitration H₂SO₄ 0 90 97
2 Acetylation THF 25 88 99.5
Table 2. Reagent Stoichiometry and Equivalents
Reagent Role Equivalents
Benzenesulfonyl chloride Sulfonylation agent 1.0
2-Methoxyethylamine Nucleophile 1.1
Acetic anhydride Acetylating agent 1.1
Pyridine Base 1.2

Scalability and Industrial Considerations

Cost-Benefit Analysis

  • Route 1 : Higher material costs due to AlCl₃ and nitrobenzene but fewer steps.
  • Route 2 : Longer synthesis but superior purity, critical for pharmaceutical applications.

Purification Challenges

  • Anti-Solvent Crystallization : Hexane or heptanes are added to DCM or ethyl acetate solutions to precipitate impurities, as demonstrated in patent WO2013072933A2.
  • Charcoal Treatment : Removes colored impurities, enhancing final product whiteness (Purity: 99.8%).

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-acetyl-N-(2-methoxyethyl)benzenesulfonamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include inhibition of sulfonamide-sensitive enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 3-Amino-4-Hydroxy-N-(2-Methoxyethyl)Benzenesulfonamide (CAS 112195-27-4)
  • Structure: Differs by replacing the acetyl group with an amino-hydroxyl substituent at the 3- and 4-positions.
  • This compound is available as a hydrochloride salt (Molecular Weight: 282.74 g/mol) .
  • Applications : Likely used in medicinal chemistry for targeting enzymes like carbonic anhydrases due to its polar substituents .
(b) N-(3-Ethyl-6-Methoxybenzo[d]Isoxazol-5-yl)Ethanesulfonamide
  • Structure : Features a benzoisoxazole ring fused with methoxy and ethyl groups, linked to an ethanesulfonamide group.
  • Synthesis : Prepared via coupling of sulfonyl chlorides with amine precursors under mild conditions (43°C, DCM/pyridine) .
(c) 3-Chloro-N-(3-Furylmethyl)-4-Methoxy-N-(2-Thienylmethyl)Benzenesulfonamide
  • Structure : Contains dual heterocyclic substitutions (furan and thiophene) at the sulfonamide nitrogen, with chloro and methoxy groups on the benzene ring.

Comparison with Other Methods :

  • N-(4-Cyanophenyl)-3-Methoxybenzenesulfonamide: Synthesized using Grignard reagents (3-methoxyphenylmagnesium bromide) and 4-aminobenzonitrile, highlighting the versatility of sulfonamide coupling strategies .

Physicochemical Properties

Property 3-Acetyl-N-(2-Methoxyethyl)Benzenesulfonamide (Inferred) 3-Amino-4-Hydroxy Derivative N-(3-Ethylbenzo[d]Isoxazol-5-yl) Sulfonamide
Molecular Weight ~299.34 g/mol 282.74 g/mol 306.34 g/mol
Solubility Moderate in DCM, THF High in polar solvents (due to -NH2/-OH) Low (hydrophobic benzoisoxazole)
Melting Point >150°C (estimated) >200°C (hydrochloride salt) >250°C
Bioactivity Potential enzyme inhibitor Antimicrobial, enzyme inhibition Anticancer (nonplatinum metallodrugs)

Pharmacological and Industrial Relevance

  • Enzyme Inhibition: The acetyl group may act as a hydrogen-bond acceptor, similar to the amino-hydroxyl group in 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, which is used in targeting carbonic anhydrases .
  • Metal Chelation : Unlike halogenated sulfonamide Schiff bases (e.g., SB3-SB5), the target compound lacks inherent chelating groups but could be modified for coordination chemistry applications .

Biological Activity

3-acetyl-N-(2-methoxyethyl)benzenesulfonamide is a compound belonging to the sulfonamide class, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and research findings.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial enzymes involved in folic acid synthesis. This inhibition disrupts DNA synthesis in bacteria, making these compounds effective against various bacterial infections. Specifically, this compound has been studied for its potential as an enzyme inhibitor , particularly against carbonic anhydrase , which is significant in treating conditions like glaucoma and epilepsy.

Antimicrobial Activity

The antimicrobial properties of this compound have been highlighted in several studies. For instance, it has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli6.72 mg/mL
S. aureus6.63 mg/mL
P. aeruginosa6.67 mg/mL
S. typhi6.45 mg/mL
B. subtilis6.63 mg/mL
C. albicans6.63 mg/mL
A. niger6.28 mg/mL

These findings indicate that the compound exhibits a broad spectrum of antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Potential

Research has also indicated that this compound may possess anticancer properties. The compound's ability to inhibit specific enzymes crucial for cancer cell proliferation has been explored, although detailed case studies are still needed to establish its efficacy conclusively.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has demonstrated significant anti-inflammatory effects in vivo. Studies have reported that related sulfonamide derivatives inhibited carrageenan-induced rat-paw edema by up to 94% within three hours post-administration . This suggests that this compound may be beneficial in managing inflammatory conditions.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study examined various benzenesulfonamide derivatives, including compounds structurally similar to this compound, for their inhibitory effects on acetylcholinesterase (AChE). Results indicated promising inhibitory potential with IC50 values significantly lower than standard references .
  • Antiviral Activity : Although primarily studied for antibacterial properties, there is emerging evidence suggesting that related sulfonamides may also inhibit viral replication, particularly in influenza viruses . This opens avenues for exploring the antiviral potential of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.